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Compound of Interest

Compound Name: 3-Fluoro-4-phenylphenol

Cat. No.: B1301823

An In-depth Technical Guide to 3-Fluoro-4-phenylphenol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties,
potential synthesis, analytical methodologies, and predicted biological activities of 3-Fluoro-4-
phenylphenol. The information is structured to serve as a foundational resource for
professionals in research and drug development.

Core Chemical Properties

3-Fluoro-4-phenylphenol, also known as 2-Fluoro[1,1'-biphenyl]-4-ol, is an aromatic organic
compound.[1] Its structure consists of a biphenyl backbone with a fluorine atom and a hydroxyl
group substitution on one of the phenyl rings. The presence of the fluorine atom can
significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability,
making it a compound of interest in medicinal chemistry and materials science.

Physicochemical Data

The following table summarizes the key physicochemical properties of 3-Fluoro-4-
phenylphenol.
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Property Value Reference
Molecular Formula C12HoFO [1112]
Molecular Weight 188.20 g/mol [1][2]
CAS Number 477860-13-2 [1]
84376-21-6 (for 2-Fluoro-4-
Alternate CAS (2]
phenylphenol)
Not specified, likely a solid at
Appearance
room temperature.
Purity Available up to 96% [3]
Property Value Reference
IUPAC Name 2-fluoro-4-phenylphenol [2]
InChI=1S/C12H9FO/c13-11-8-
InChl 10(6-7-12(11)14)9-4-2-1-3-5- [2]
9/h1-8,14H
YTFYLPMGFTYAPF-
InChiKey [2]

UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(
C=C2)O)F

[2]

XLogP3

3.4

[2]

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of 3-Fluoro-4-phenylphenol are not

detailed in the provided search results, a highly probable and widely used method is the

Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic

synthesis for creating carbon-carbon bonds, particularly for biaryl compounds.[4]
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Proposed Synthesis: Suzuki-Miyaura Coupling

This protocol is adapted from established methods for synthesizing the parent compound, 4-
phenylphenol.[4][5]

Reaction: The proposed synthesis involves the palladium-catalyzed coupling of phenylboronic
acid with 3-fluoro-4-iodophenol.

Reagents and Materials:

Phenylboronic acid

e 3-Fluoro-4-iodophenol (or 4-bromo-2-fluorophenol)

o Palladium catalyst (e.g., 10% Palladium on carbon, Pd(PPhs)a4)
o Base (e.g., Potassium carbonate, Sodium carbonate)

e Solvent (e.g., Water, Toluene, Dimethoxyethane)

» Round-bottom flask

o Condenser

o Magnetic stirrer and hot plate

o Standard workup and purification equipment (separatory funnel, rotary evaporator,
chromatography columns)

Methodology:

e Setup: To a round-bottom flask, add the aryl halide (e.g., 3-fluoro-4-iodophenol),
phenylboronic acid (typically 1.1 to 1.5 equivalents), and the base (typically 2-3 equivalents).

e Solvent and Catalyst: Add the chosen solvent and the palladium catalyst (typically 1-5 mol
%).

e Reaction: The mixture is heated under an inert atmosphere (e.g., Nitrogen or Argon) with
vigorous stirring for a period ranging from 30 minutes to several hours, depending on the
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reactivity of the substrates.[4] Reaction progress is monitored by an appropriate technique
like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

o Workup: After the reaction is complete, the mixture is cooled to room temperature. The
aqueous and organic layers are separated. The aqueous layer is typically extracted with an
organic solvent (e.g., ethyl acetate).

 Purification: The combined organic extracts are washed with brine, dried over an anhydrous
salt (e.g., MgSO0sa), filtered, and the solvent is removed under reduced pressure. The
resulting crude product is then purified, typically by column chromatography on silica gel.

Phenylboronic Acid +
3-Fluoro-4-iodophenol +
Base (K2COs)

_____ Aqueous Workup Column ¥ vy
Pd(0) Catalyst i <> (Extraction) Chromatography 3-Fluoro-4-phenylphenol

Click to download full resolution via product page

Caption: Proposed Suzuki coupling workflow for synthesizing 3-Fluoro-4-phenylphenol.

Analytical Methods

The analysis of 3-Fluoro-4-phenylphenol, particularly in complex matrices, would likely
involve chromatographic techniques coupled with mass spectrometry, which are standard for
detecting and quantifying similar phenolic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for analyzing volatile and thermally stable compounds. Given that
related nitrophenols are analyzed by GC, this is a viable technique.[6]
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Experimental Protocol Outline:

o Sample Preparation: For environmental or biological samples, a multi-step process is
required.

o Extraction: Ultrasound-assisted extraction (UAE) or solid-phase extraction (SPE) is
commonly used to isolate the analyte from the sample matrix (e.g., water, soil, tissue).

o Derivatization (Optional but common): The phenolic hydroxyl group is often derivatized
(e.g., silylation) to increase volatility and improve chromatographic peak shape.

e GC Separation: The prepared sample is injected into a GC equipped with a suitable capillary
column (e.g., a non-polar or medium-polarity column like DB-5ms). The oven temperature is
programmed to ramp up to separate compounds based on their boiling points and
interactions with the column's stationary phase.

o MS Detection: The separated compounds elute from the GC column and enter the mass
spectrometer. The MS is typically operated in electron ionization (EI) mode, and data can be
acquired in full scan mode for identification or selected ion monitoring (SIM) mode for
enhanced sensitivity and quantification.
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Caption: General workflow for the analysis of phenolic compounds using GC-MS.

Biological Activity and Relevance

No direct experimental data on the biological activity of 3-Fluoro-4-phenylphenol was found.
However, based on structure-activity relationships (SAR) of related phenolic and biphenyl
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compounds, we can infer its potential activities.

Predicted Antimicrobial Activity

Phenolic compounds are well-known for their antimicrobial properties, often acting by disrupting
microbial cell membranes.[7] The functionalization of natural phenols, particularly through
halogenation, has been shown to be an effective strategy for enhancing their biological activity.
[8] For instance, chlorination and bromination of thymol increase its antimicrobial potency
significantly.[8] The presence of a fluorine atom in 3-Fluoro-4-phenylphenol—a highly
electronegative and lipophilic substituent—is predicted to enhance its antimicrobial properties
compared to the parent 4-phenylphenol.[7]

Potential Endocrine-Disrupting Activity

The parent compound, 4-phenylphenol, is a known endocrine-disrupting chemical (EDC) that
acts as an agonist for the estrogen receptor (ER) alpha and an antagonist for the androgen
receptor (AR).[9][10] It is frequently monitored in environmental and food samples for this
reason. The introduction of a fluorine atom onto the phenolic ring could modulate this receptor-
binding activity. The effect is not easily predictable without experimental data, as the fluorine
could alter binding affinity and orientation within the receptor's ligand-binding pocket.[7]
Therefore, 3-Fluoro-4-phenylphenol should be considered a potential EDC that warrants
experimental investigation.

Predicted Antimicrobial Pathway
Bacterial Cell Membrane Disruption &
W\ Membrane Increased Permeability /
3-Fluoro-4-phenylphenol q q
(Test cé’mpo‘ﬂﬁd) Binds to Potential Endocrine Pathway
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Caption: Predicted biological interaction pathways for 3-Fluoro-4-phenylphenol.

Safety and Handling

Specific safety data for 3-Fluoro-4-phenylphenol is not available. However, based on the
hazard classifications of related phenylphenols, the compound should be handled with care.
[11][12][13]

e Hazard Statements (Predicted): Likely to cause skin irritation (H315), serious eye irritation
(H319), and may cause respiratory irritation (H335).[11][12][13] May be toxic to aquatic life
with long-lasting effects (H411).[11]

 Precautionary Measures:

o

Use only in a well-ventilated area.

[¢]

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses,
and a lab coat.[12]

[¢]

Avoid breathing dust/fumes.[11]

o

Wash hands thoroughly after handling.[12]
o Avoid release to the environment.[13]

This guide serves as a technical summary based on available data and established scientific
principles. All predictions regarding synthesis and biological activity require experimental
validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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